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molecular formula C3H4Cl2FNO2 B6317415 Propane, 1,2-dichloro-2-fluoro-3-nitro- CAS No. 13071-88-0

Propane, 1,2-dichloro-2-fluoro-3-nitro-

Cat. No. B6317415
M. Wt: 175.97 g/mol
InChI Key: SNXNFPUYUJESJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124476

Procedure details

To a mixture of 970 ml of anhydrous, 100% strength nitric acid and 3380 ml of anhydrous hydrofluoric acid were added dropwise at -10° C. in the course of 5 hours 1250 g (11.3 mol) of 2,3-dichloropropene. The reaction was exothermic. After the dropwise addition had ceased, the mixture was poured on to ice. The organic phase was separated off and washed with a large quantity of water. This gave 1316 g of moist product (=66% of theory) having a purity of 97%. The water content of the product was 0.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3380 mL
Type
reactant
Reaction Step One
Quantity
1250 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]([CH2:8][Cl:9])=[CH2:7].[FH:10]>>[Cl:5][C:6]([F:10])([CH2:8][Cl:9])[CH2:7][N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
3380 mL
Type
reactant
Smiles
F
Step Two
Name
Quantity
1250 g
Type
reactant
Smiles
ClC(=C)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
ADDITION
Type
ADDITION
Details
the mixture was poured on to ice
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
WASH
Type
WASH
Details
washed with a large quantity of water

Outcomes

Product
Name
Type
Smiles
ClC(C[N+](=O)[O-])(CCl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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